![molecular formula C27H26N2O4S B2366381 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 921881-45-0](/img/structure/B2366381.png)

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

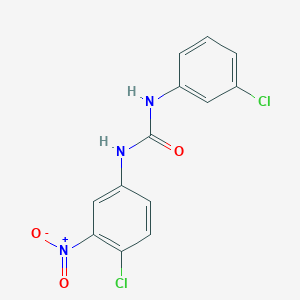

Description

The compound is a derivative of 2,2-dimethyl-2,3-dihydrobenzofuran . Dihydrobenzofuran is a structural motif found in many natural products and synthetic compounds with useful biological activity .

Synthesis Analysis

The synthesis of related compounds often begins with a procedure that relies on a microwave-assisted alkylation reaction . The construction of the required dimethyl-2,3-dihydrobenzofuran intermediate is a key step in the synthesis .Molecular Structure Analysis

In a similar compound, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 (1) Å out of the least-squares plane . In the crystal, the components are linked via intermolecular O water —H⋯O and O—H⋯O water hydrogen-bonding interactions, forming a three-dimensional network .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 2,3-dihydrobenzofuran have been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .Scientific Research Applications

- Anticancer Properties : The compound’s benzofuran and benzothiazole components have been associated with anticancer activity. Researchers have explored its potential as an inhibitor of cancer cell growth or as a modulator of specific cellular pathways .

- Antituberculosis Activity : Some benzofuran derivatives exhibit promising antitubercular effects. Investigating this compound’s impact on tuberculosis bacteria could be valuable .

- Antimalarial Research : Benzofuran-based compounds have been studied for their antimalarial properties. This compound might contribute to the development of new antimalarial drugs .

- HIF-1 Inhibition : Hypoxia-inducible factor 1 (HIF-1) plays a crucial role in cellular adaptation to low oxygen levels. Investigating whether this compound affects HIF-1 activity could provide insights into cellular responses under hypoxic conditions .

- Enzyme Inhibition : Benzofuran derivatives have been explored as enzyme inhibitors. Assessing this compound’s impact on specific enzymes (e.g., α-glucosidase, aldose reductase, 5-LOX, COX-2) could reveal potential therapeutic applications .

- Electron Transport Properties : Benzofuran-based molecules have been used in organic electronic devices due to their favorable electron transport properties. Investigating this compound’s behavior in thin-film transistors or solar cells could be interesting .

- Antioxidant and Cytoprotective Properties : Some benzofuran derivatives exhibit antioxidant and cytoprotective effects. Understanding how this compound interacts with reactive oxygen species could have environmental implications .

- Synthetic Methods and Strategies : Researchers have developed various synthetic approaches to construct the 2,3-dihydrobenzofuran ring system. Investigating novel methods for its synthesis could contribute to the field of synthetic organic chemistry .

- Mimicking Natural Products : The compound’s structural features resemble those found in natural products. Researchers interested in natural product synthesis might explore its incorporation into complex molecules .

Medicinal Chemistry and Drug Development

Biochemical Studies

Material Science and Organic Electronics

Environmental Chemistry

Synthetic Chemistry

Natural Product Synthesis

Future Directions

properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-4-31-20-12-13-21-23(14-20)34-26(28-21)29-25(30)18-10-8-17(9-11-18)16-32-22-7-5-6-19-15-27(2,3)33-24(19)22/h5-14H,4,15-16H2,1-3H3,(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAPJIOVUIRNML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC5=C4OC(C5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)

![2-(3-Fluoro-4-methoxyphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)

![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)

![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)